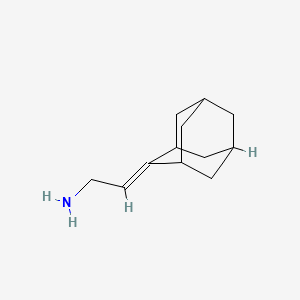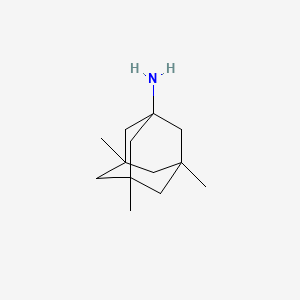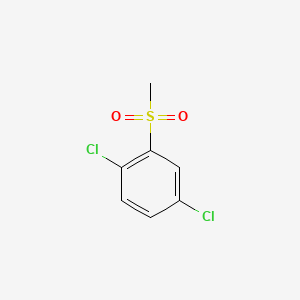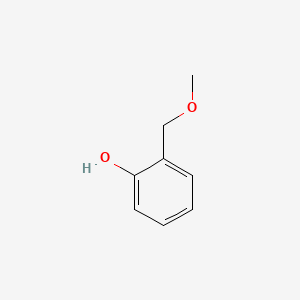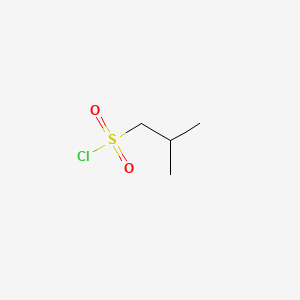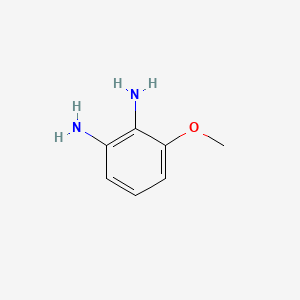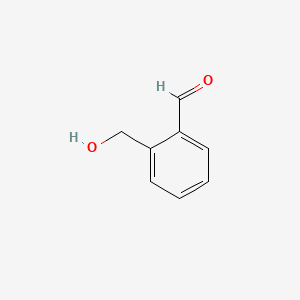
2-(2-Phenylpyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpyridin-4-yl)acetic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group and a pyridinyl group attached to an acetic acid moiety .Physical and Chemical Properties Analysis
This compound has a melting point of 243-246 °C and a predicted boiling point of 405.1±30.0 °C. The predicted density is 1?±.0.06 g/cm3, and the predicted pKa is 2.99±0.10 .Mécanisme D'action
Target of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent and is used to treat infections caused by bacteria or fungus .
Mode of Action
It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Biochemical Pathways
It’s known that acetic acid, a related compound, is involved in various metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of 2-(2-Phenylpyridin-4-yl)acetic acid .
Analyse Biochimique
Biochemical Properties
2-(2-Phenylpyridin-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may participate in nucleophilic acyl substitution reactions, where it acts as a substrate for enzymes that catalyze these reactions . The nature of these interactions often involves the formation of intermediate complexes, which can influence the overall reaction kinetics and outcomes.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of enzymes involved in the citric acid cycle, thereby impacting cellular respiration and energy production . Additionally, its effects on gene expression can lead to changes in the synthesis of proteins that are crucial for cell function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . These interactions can lead to changes in gene expression and alterations in cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage thresholds is crucial for determining the safe and effective use of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be metabolized through the pentose phosphate pathway, where it influences the flux of metabolites and the overall metabolic balance . These interactions can affect the levels of key metabolites and the efficiency of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of the compound can influence its activity and effectiveness in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations . These localization patterns can impact its activity and function in various cellular processes.
Propriétés
IUPAC Name |
2-(2-phenylpyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGFYPVBCRIIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285786 |
Source


|
| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28926-93-4 |
Source


|
| Record name | NSC42784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
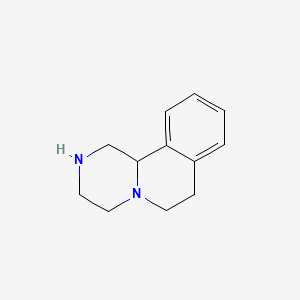
methanone](/img/structure/B1295794.png)

